![molecular formula C20H18O B11850299 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-40-5](/img/structure/B11850299.png)

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

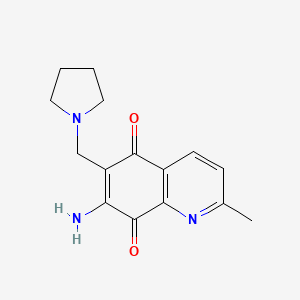

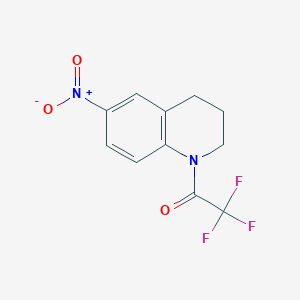

Le 4,9-diméthyl-2-phényl-4,9-dihydroindéno[2,1-b]pyran est un composé hétérocyclique qui appartient à la classe des composés organiques connus sous le nom de pyranes. Les pyranes sont des hétérocycles à six chaînons contenant de l'oxygène. Ce composé se caractérise par sa structure unique, qui comprend un système cyclique fusionné d'indène et de pyrane.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4,9-diméthyl-2-phényl-4,9-dihydroindéno[2,1-b]pyran implique généralement des réactions à plusieurs composants. Une méthode courante comprend la réaction du 4-(2-hydroxyphényl)-2,4-dioxobutanoate, de la benzaldéhyde et de la benzylamine dans des conditions douces.

Méthodes de production industrielle

Cela comprend l'optimisation des conditions de réaction pour améliorer le rendement et la pureté, et l'emploi de techniques de cristallisation pour l'isolement du produit .

Analyse Des Réactions Chimiques

Types de réactions

Le 4,9-diméthyl-2-phényl-4,9-dihydroindéno[2,1-b]pyran peut subir diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction: Les réactions de réduction peuvent le convertir en alcools ou en d'autres formes réduites.

Substitution: Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction: Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le 4,9-diméthyl-2-phényl-4,9-dihydroindéno[2,1-b]pyran a plusieurs applications de recherche scientifique:

Électronique organique: Il est utilisé comme matériau hôte dans les diodes électroluminescentes organiques (OLED) en raison de ses excellentes propriétés d'électroluminescence.

Science des matériaux: La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés électroniques et optiques spécifiques.

Mécanisme d'action

Le mécanisme d'action du 4,9-diméthyl-2-phényl-4,9-dihydroindéno[2,1-b]pyran dans ses applications implique sa capacité à participer à des processus de transfert de charge. Dans les OLED, par exemple, il agit comme un matériau hôte qui facilite le transfert des électrons et des trous, conduisant à une émission de lumière efficace. Les cibles moléculaires et les voies impliquées sont principalement liées à sa structure électronique et à sa capacité à former des exciplexes (complexes à l'état excité) avec d'autres molécules .

Applications De Recherche Scientifique

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran has several scientific research applications:

Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of biologically active molecules.

Mécanisme D'action

The mechanism of action of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran in its applications involves its ability to participate in charge transfer processes. In OLEDs, for example, it acts as a host material that facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved are primarily related to its electronic structure and ability to form exciplexes (excited-state complexes) with other molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-(4,6-diphényl-1,3,5-triazin-2-yl)-9’,9’-diméthyl-9’H-spiro[fluorène-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)

- 10-(3-(4,6-diphényl-1,3,5-triazin-2-yl)phényl)-9,9-diméthyl-9,10-dihydroacridine (AmT)

Unicité

Le 4,9-diméthyl-2-phényl-4,9-dihydroindéno[2,1-b]pyran est unique en raison de son système cyclique fusionné d'indène et de pyrane, qui confère des propriétés électroniques distinctes. Cela le rend particulièrement adapté aux applications en électronique organique où le transfert de charge et l'émission de lumière efficaces sont essentiels .

Propriétés

Numéro CAS |

62225-40-5 |

|---|---|

Formule moléculaire |

C20H18O |

Poids moléculaire |

274.4 g/mol |

Nom IUPAC |

4,9-dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran |

InChI |

InChI=1S/C20H18O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-14H,1-2H3 |

Clé InChI |

SBSTWXUBOSAIEQ-UHFFFAOYSA-N |

SMILES canonique |

CC1C=C(OC2=C1C3=CC=CC=C3C2C)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)

![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)

![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)

![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)